molecular formula C13H16INO2 B326376 1-(3-Iodo-4-methoxybenzoyl)piperidine

1-(3-Iodo-4-methoxybenzoyl)piperidine

Cat. No.: B326376
M. Wt: 345.18 g/mol
InChI Key: GGSMVMSUOOXMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Iodo-4-methoxybenzoyl)piperidine is a synthetic piperidine derivative characterized by a benzoyl group substituted with an iodine atom at the 3-position and a methoxy group at the 4-position. The piperidine ring, a six-membered amine, serves as the core structure, while the substituted benzoyl moiety confers unique steric and electronic properties. Its synthetic design aligns with strategies observed in piperidine-based drug discovery, where substituent variation modulates activity and selectivity .

Properties

Molecular Formula

C13H16INO2

Molecular Weight

345.18 g/mol

IUPAC Name

(3-iodo-4-methoxyphenyl)-piperidin-1-ylmethanone

InChI

InChI=1S/C13H16INO2/c1-17-12-6-5-10(9-11(12)14)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

GGSMVMSUOOXMIO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCC2)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCCC2)I

Origin of Product

United States

Comparison with Similar Compounds

Substituent Size and Hydrophobicity

  • The iodine atom in the target compound introduces significant steric bulk and hydrophobicity compared to smaller substituents like methoxy or chloro. This may enhance membrane permeability but reduce solubility, a trade-off observed in halogenated drug candidates .
  • In σ1 receptor ligands (e.g., RC-33 analogues), larger substituents (e.g., phenylbutyl) displace the piperidine group toward helices α4/α5, increasing RMSD values (>4 Å) and altering binding orientation . The iodine in the target compound could similarly influence receptor interactions, though its direct effects require experimental validation.

Electron-Donating vs. Electron-Withdrawing Groups

  • In contrast, 1-BCP’s 1,3-benzodioxol group combines electron-donating (oxygen) and withdrawing (carbonyl) effects, which may explain its AMPA receptor selectivity .
  • Chlorophenyl derivatives (e.g., 1-(4-chlorophenyl)piperidine-2,6-dione) leverage electron-withdrawing Cl for antimicrobial activity, suggesting halogens modulate target engagement .

Receptor Selectivity and Binding Modes

  • 3-MeO-PCP’s dissociative effects stem from NMDA receptor antagonism, driven by its cyclohexyl-phenyl scaffold. The target compound’s benzoyl group lacks this rigidity, likely directing it toward different targets (e.g., σ1 or AMPA receptors) .
  • Analgesic PCP derivatives (e.g., PCP-OCH3-tetralyl) highlight the role of methoxy positioning; the target’s 4-methoxy may similarly enhance analgesic or neuroprotective properties if tested .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.